N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide
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Overview
Description
N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide is a complex organic compound with the molecular formula C16H12ClN3O4S and a molecular weight of 377.8 g/mol. This compound is characterized by its unique structure, which includes a quinoxaline core fused with a dioxin ring and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diaminobenzene with 1,2-diketones under acidic conditions. Subsequent chlorination and introduction of the dioxin ring are performed using specific reagents and reaction conditions to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinoxaline derivatives.
Reduction: Reduction products such as hydroquinones or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry and Biology: N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide has applications in organic synthesis and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in drug discovery.
Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents and functional groups.
Dioxin derivatives: Compounds containing dioxin rings with various substituents.
Benzenesulfonamide derivatives: Other sulfonamide compounds with different aromatic rings.
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Properties
IUPAC Name |
N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-15-16(20-25(21,22)10-4-2-1-3-5-10)19-12-9-14-13(8-11(12)18-15)23-6-7-24-14/h1-5,8-9H,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGXMYNAKHGAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)NS(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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